Akt substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Akt is a critical mediator in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which regulates cell survival, growth, proliferation, and metabolism . The substrates of Akt play essential roles in these cellular processes by undergoing phosphorylation, which alters their activity and function.

Méthodes De Préparation

The preparation of Akt substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by Akt. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

In industrial settings, the production of Akt substrates may involve recombinant DNA technology, where genes encoding the substrates are cloned into expression vectors and introduced into host cells such as Escherichia coli or yeast. The host cells then produce the substrates, which can be purified using chromatography techniques .

Analyse Des Réactions Chimiques

Akt substrates undergo phosphorylation reactions catalyzed by Akt. Phosphorylation is a type of substitution reaction where a phosphate group is added to a specific amino acid residue, typically serine or threonine, within the substrate . Common reagents used in these reactions include adenosine triphosphate (ATP) as the phosphate donor and magnesium ions as cofactors.

The major products formed from these reactions are phosphorylated substrates, which exhibit altered activity and function. For example, phosphorylation of the glucose transporter type 4 (GLUT4) by Akt enhances its translocation to the plasma membrane, increasing glucose uptake into cells .

Applications De Recherche Scientifique

Akt substrates have numerous scientific research applications across various fields:

Chemistry: In chemical research, Akt substrates are used to study phosphorylation reactions and the effects of phosphorylation on protein structure and function.

Medicine: In medical research, Akt substrates are studied for their involvement in diseases such as cancer, diabetes, and neurological disorders.

Industry: In the biotechnology industry, Akt substrates are used in the development of diagnostic assays and therapeutic agents.

Mécanisme D'action

The mechanism by which Akt substrates exert their effects involves phosphorylation by Akt. Upon activation by upstream signals, Akt translocates to the plasma membrane, where it is fully activated by phosphorylation at specific sites . Activated Akt then phosphorylates its substrates at specific serine or threonine residues, leading to changes in their activity and function.

The molecular targets of Akt substrates include various proteins involved in cell survival, growth, and metabolism. For example, phosphorylation of the pro-apoptotic protein BAD by Akt inhibits its activity, promoting cell survival . Similarly, phosphorylation of the transcription factor FOXO by Akt leads to its sequestration in the cytoplasm, preventing it from inducing the expression of pro-apoptotic genes .

Comparaison Avec Des Composés Similaires

Akt substrates can be compared with substrates of other kinases, such as the serum and glucocorticoid-regulated kinase (SGK) family. Both Akt and SGK share similar substrate specificities and phosphorylate similar target proteins . Akt substrates are unique in their involvement in the PI3K signaling pathway and their regulation by specific upstream kinases such as phosphoinositide-dependent kinase-1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2) .

Similar compounds to Akt substrates include:

SGK substrates: These substrates are phosphorylated by SGK and share similar functions with Akt substrates in regulating cell survival and metabolism.

Protein kinase A (PKA) substrates: These substrates are phosphorylated by PKA and are involved in regulating various cellular processes, including metabolism and gene expression.

Protein kinase C (PKC) substrates: These substrates are phosphorylated by PKC and play roles in cell signaling, proliferation, and differentiation.

Propriétés

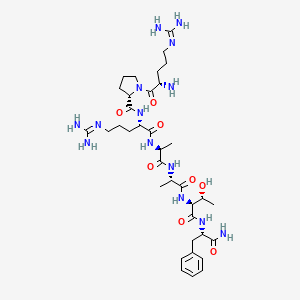

Formule moléculaire |

C36H60N14O8 |

|---|---|

Poids moléculaire |

817.0 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H60N14O8/c1-19(29(53)45-20(2)30(54)49-27(21(3)51)33(57)48-25(28(38)52)18-22-10-5-4-6-11-22)46-31(55)24(13-8-16-44-36(41)42)47-32(56)26-14-9-17-50(26)34(58)23(37)12-7-15-43-35(39)40/h4-6,10-11,19-21,23-27,51H,7-9,12-18,37H2,1-3H3,(H2,38,52)(H,45,53)(H,46,55)(H,47,56)(H,48,57)(H,49,54)(H4,39,40,43)(H4,41,42,44)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 |

Clé InChI |

APMXLZJEHUHHOO-WDKSWFFASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)

![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)

![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)

![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)

![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)